7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinolin]-3'-amine
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Overview
Description
7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinolin]-3’-amine is a spirocyclic compound characterized by a unique structure where a dioxolane ring is fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinolin]-3’-amine typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinolin]-3’-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.
Scientific Research Applications
7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinolin]-3’-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinolin]-3’-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one derivatives: Known for their biological activity and use in medicinal chemistry.
Spiro-pyrrolidine derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Spiro-oxindole derivatives: Investigated for their potential therapeutic properties.
Uniqueness
7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinolin]-3’-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1638298-75-5 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinoline]-3'-amine |
InChI |
InChI=1S/C11H14N2O2/c12-9-5-8-6-11(14-3-4-15-11)2-1-10(8)13-7-9/h5,7H,1-4,6,12H2 |
InChI Key |
ULHJLOKKGIPYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=C1N=CC(=C3)N)OCCO2 |
Purity |
95 |
Origin of Product |
United States |
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